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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Peptidylarginine Deiminase 3 (PAD3)

enzyme, detailing its biochemical functions, kinetic properties, and significant roles in various

cellular processes. It includes structured data, detailed experimental protocols, and

visualizations of key signaling pathways to support advanced research and therapeutic

development.

Core Function and Catalytic Mechanism
Peptidylarginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-

translational modification known as citrullination or deimination.[1][2] This process involves the

hydrolysis of a guanidinium group on a protein's arginine residue, converting it to a ureido

group, thus forming the non-standard amino acid citrulline.[3] This conversion results in the loss

of a positive charge, which can significantly alter the protein's structure, function, and protein-

protein interactions.[4] Like PAD1 and PAD4, PAD3 is believed to employ a reverse protonation

mechanism in its catalytic activity.[3][5][6][7]

PAD enzymes, including PAD3, exhibit tissue-specific expression patterns.[3][4][5][7] PAD3 is

predominantly found in the epidermis and hair follicles, where it plays a crucial role in the

proper formation and structural integrity of skin and hair.[1][8][9][10]
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The enzymatic activity of PAD3 has been characterized using various substrates and inhibitors.

The following tables summarize key quantitative data for easy comparison.

Kinetic Parameters for PAD3 Substrates
PAD3 generally shows lower catalytic efficiency with small synthetic substrates compared to

PAD1 and PAD4, suggesting that longer-range interactions with larger protein substrates are

important for its activity.[11]

Substrate Km (mM) kcat (s-1)
kcat/Km (M-1s-
1)

Source

N-α-Benzoyl-L-

arginine amide

(BAA)

17.5 ± 6.4 2.1 ± 0.6 120 [11]

N-α-Benzoyl-L-

arginine methyl

ester (BAME)

- - 120 [11]

N-α-Benzoyl-L-

arginine ethyl

ester (BAEE)

7.50 1.73 230 [11]

Histone H4 - - 4300 ± 900 [11]

AcH4-21 Peptide 1.25 ± 0.20 0.14 ± 0.03 9000 ± 1500 [11]

Calcium Dependence of PAD3 Activity
PAD3 activity is strictly dependent on calcium ions, which bind cooperatively to the enzyme,

inducing conformational changes necessary for catalysis.[5]

Parameter Value Source

K0.5 for Ca2+ Mid to high micromolar range [5]

Hill Coefficient (nH) > 1 [5]
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Inhibitors of PAD3
Several inhibitors have been developed that target PAD3, some of which show selectivity over

other PAD isozymes.

Inhibitor Type IC50 (µM)
kinact/KI (M-
1min-1)

Source

Cl-amidine
Pan-PAD

inhibitor
6.2 (for PAD3) ~2000-2300 [5][12]

F4-amidine PAD3-selective - - [3][5][6][7]

Cl4-amidine PAD3-selective - - [3][5][6][7]

PAD3-IN-1

(compound 14b)
PAD3-selective 4.5 - [13]

PAD-PF2
Allosteric Pan-

PAD
0.106 - [14]

Streptonigrin
Pan-PAD

inhibitor
0.43 - [12]

CAY10727 PAD3-selective - - [15]

Role in Cellular Processes and Signaling Pathways
PAD3 is implicated in several critical cellular processes, from structural tissue formation to

complex signaling in disease states.

Hair Follicle Differentiation
In the inner root sheath (IRS) and medulla of the hair follicle, PAD3 is essential for hair shaft

formation.[16] Its primary substrate in this context is trichohyalin, a structural protein that

becomes heavily citrullinated by PAD3.[3][17] This modification allows trichohyalin to be cross-

linked by transglutaminases to itself and to keratin intermediate filaments, forming a rigid,

resilient structure that provides mechanical strength to the hair shaft.[3][17] Mutations in the

PADI3 gene that impair its enzymatic activity are linked to hair disorders such as uncombable

hair syndrome and central centrifugal cicatricial alopecia.[16]
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PAD3-mediated citrullination of trichohyalin is key for hair shaft integrity.

Regulation by Prolactin via JAK2/STAT5 Signaling
In mammary epithelial cells, the expression of PAD3 is upregulated by the hormone prolactin.

[18] This signaling cascade is initiated by prolactin binding to its receptor, leading to the

activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer

and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the

nucleus, and acts as a transcription factor to increase the expression of target genes, including

PADI3.[18] This pathway highlights a mechanism by which hormonal signals can regulate

protein citrullination during physiological processes like lactation.
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Prolactin induces PAD3 expression via the JAK2/STAT5 signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.benchchem.com/product/b3025967?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role in Cancer
The role of PAD3 in cancer is emerging and appears to be context-dependent. In glioblastoma

multiforme (GBM), PAD3 expression levels differ between cell lines, and isozyme-specific

inhibitors have distinct effects on cancer cell behavior. Treatment of GBM cells with a PAD3

inhibitor has been shown to reduce cell invasion and modulate the expression of proteins

relevant to cancer progression, such as prohibitin (PHB) and stromal interaction molecule 1

(STIM-1).

Prohibitin (PHB): A scaffold protein involved in cell survival, metabolism, and signaling

pathways like Ras-Raf-MEK-ERK.[19][20]

STIM-1: An endoplasmic reticulum calcium sensor that regulates store-operated calcium

entry (SOCE), a process crucial for cell proliferation and migration.[21]

Moesin: A protein linking the actin cytoskeleton to the plasma membrane, implicated in cell

adhesion and migration. In GBM, moesin can act as an oncogene and interacts with CD44 to

activate the Wnt/β-catenin pathway.[22]

The interplay between PAD3 and these proteins suggests a role in regulating the glioblastoma

tumor microenvironment and cell motility.
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PAD3 interactions in glioblastoma and effects of its inhibition.

Involvement in Apoptosis
PAD3 activity is linked to apoptosis, or programmed cell death, particularly in response to

stimuli that increase intracellular calcium levels. Thapsigargin, an inhibitor of the

sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, induces ER stress and a

sustained rise in cytosolic Ca2+.[4][18] This elevation in calcium can activate PAD3, leading to

the citrullination of downstream targets that may participate in the apoptotic cascade. Cell-

based assays show that inhibiting PAD3 can rescue cells from thapsigargin-induced cell death,

positioning PAD3 as a potential upstream regulator of this process.[5]
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Workflow of PAD3 activation in thapsigargin-induced apoptosis.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study PAD3 function.

Recombinant PAD3 Expression and Purification
This protocol describes the expression of His-tagged human PAD3 in E. coli and subsequent

purification.

Materials:

pET vector containing His-tagged human PAD3

E. coli BL21(DE3) competent cells

LB medium with appropriate antibiotic (e.g., ampicillin)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF

Wash Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 20 mM imidazole

Elution Buffer: 50 mM HEPES pH 7.8, 500 mM NaCl, 250 mM imidazole

Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris pH 7.8, 100 mM NaCl, 2 mM DTT,

1 mM EDTA

Ni-NTA affinity chromatography column

Size-exclusion chromatography column (e.g., S200)

Procedure:

Transformation: Transform the PAD3 expression plasmid into BL21(DE3) cells and plate on

LB agar with antibiotic.

Expression Culture: Inoculate a single colony into a starter culture of LB medium with

antibiotic and grow overnight at 37°C. The next day, inoculate a large volume (e.g., 1 L) of

LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches

0.6-0.8.
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Induction: Induce protein expression by adding IPTG to a final concentration of 0.25 mM.

Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to improve protein

solubility.[8]

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a cell disruptor

or sonicator on ice.[8]

Clarification: Centrifuge the lysate at 40,000 x g for 40 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble His-tagged PAD3.[8]

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

Wash the column with several column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elution: Elute the bound PAD3 protein using Elution Buffer. Collect fractions and analyze by

SDS-PAGE to identify those containing pure PAD3.

Size-Exclusion Chromatography: Pool the pure fractions, concentrate, and load onto an SEC

column equilibrated with SEC Buffer for a final polishing step and to place the protein in a

suitable storage buffer.[8]

Storage: Pool the final pure fractions, determine the concentration, flash-freeze in liquid

nitrogen, and store at -80°C. Purity should be verified by SDS-PAGE.[8]

PAD3 Enzyme Activity Assays
PAD3 activity can be measured by quantifying either of its reaction products: citrulline or

ammonia.

4.2.1 Citrulline Production Assay (Colorimetric Method)

This assay is based on the colorimetric detection of citrulline.

Materials:

Purified PAD3 enzyme
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Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)

Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT[11]

Color Reagent (e.g., containing diacetyl monoxime and antipyrine)

96-well microplate and plate reader

Procedure:

Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding Assay Buffer and

the desired concentration of substrate.

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[11]

Initiation: Initiate the reaction by adding a known amount of purified PAD3 enzyme (e.g., 0.2

µM) to each well.[11]

Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 10-15 minutes)

during which the activity is linear.[11]

Termination: Stop the reaction by flash-freezing the plate in liquid nitrogen or by adding a

quenching solution like 50 mM EDTA.[11]

Color Development: Add the color reagent according to the manufacturer's instructions and

incubate (often at 95°C) to allow for color development.

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using

a microplate reader.

Quantification: Determine the amount of citrulline produced by comparing the absorbance to

a standard curve generated with known concentrations of citrulline.

4.2.2 Ammonia Production Assay (Coupled Enzyme Assay)

This is a continuous spectrophotometric assay that measures the production of ammonia.

Materials:
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Purified PAD3 enzyme

Substrate (e.g., BAEE)

Assay Buffer (as above)

Glutamate Dehydrogenase (GDH)

α-ketoglutarate

NADH

UV/VIS spectrophotometer

Procedure:

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, substrate, α-

ketoglutarate, NADH, and GDH.

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[11]

Initiation: Initiate the reaction by adding purified PAD3 enzyme.

Measurement: Immediately monitor the decrease in absorbance at 340 nm in real-time. The

conversion of NADH to NAD+ by GDH, which is coupled to the ammonia produced by PAD3,

results in a decrease in absorbance.[3]

Calculation: Calculate the rate of ammonia production from the rate of change in absorbance

using the Beer-Lambert law and the extinction coefficient of NADH.

Thapsigargin-Induced Cell Death Assay
This cell-based assay is used to evaluate the efficacy of PAD3 inhibitors in a cellular context.

Materials:

HEK293T cells (or other suitable cell line)

PAD3 expression vector
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Transfection reagent

Thapsigargin

PAD3 inhibitor (e.g., Cl-amidine) and vehicle control (e.g., DMSO)

Cell culture medium (e.g., DMEM) and supplements

Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)

96-well cell culture plates

Procedure:

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. The next day,

transfect the cells with a PAD3-containing vector using a suitable transfection reagent.

Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with various

concentrations of the PAD3 inhibitor or vehicle control.

Thapsigargin Induction: A short time after inhibitor addition (e.g., 1 hour), treat the cells with

thapsigargin at a concentration known to induce cell death (e.g., 1-2 µM) to rapidly increase

intracellular Ca2+.[5][21]

Incubation: Incubate the cells for a period sufficient to observe cell death (e.g., 48 hours).[1]

Cell Viability Measurement: Add a cell viability reagent like CCK-8 to each well and incubate

according to the manufacturer's protocol (typically 1-2 hours at 37°C).[1]

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the percentage of cell survival for each condition relative to the untreated

control. A successful PAD3 inhibitor will show a dose-dependent rescue of cells from

thapsigargin-induced death.[5]

Identification of Citrullination Sites by Mass
Spectrometry
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This workflow outlines the general steps for identifying specific arginine residues citrullinated by

PAD3 on a protein substrate.

Materials:

Purified PAD3 and substrate protein

Reaction buffer (as in 4.2.1)

Denaturing and reducing agents (e.g., urea, DTT)

Alkylating agent (e.g., iodoacetamide)

Protease (e.g., trypsin)

LC-MS/MS system

Procedure:

In Vitro Citrullination Reaction: Incubate the substrate protein with PAD3 in reaction buffer to

allow for citrullination. Include a control reaction without PAD3.

Denaturation, Reduction, and Alkylation: Stop the reaction and prepare the protein for

digestion by denaturing it (e.g., with 8 M urea), reducing disulfide bonds with DTT, and

alkylating free cysteines with iodoacetamide.

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the

protein into peptides using a protease like trypsin.

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution liquid

chromatography-tandem mass spectrometry (LC-MS/MS) system.

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a

protein database. The search parameters must be set to include citrullination (+0.984 Da) as

a variable modification on arginine residues.[23]

Site Validation: Manually inspect the MS/MS spectra of identified citrullinated peptides to

confirm the site of modification. The presence of diagnostic fragment ions, such as the
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neutral loss of isocyanic acid (43 Da) from citrulline, provides high confidence in the

assignment.[23][24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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